

Application Notes and Protocols for CDK2 Degradar 5 Treatment in OVCAR8 Cells

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Compound of Interest

Compound Name: CDK2 degrader 5

Cat. No.: B15585598

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These application notes provide a comprehensive guide for studying the effects of **CDK2 degrader 5** (a PROTAC, Proteolysis Targeting Chimera) on the OVCAR8 human ovarian cancer cell line. The protocols outlined below are based on established methodologies and published data on similar CDK2 degraders, such as TMX-2172, which has been shown to be effective in this cell line.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition.[1] In many cancers, including high-grade serous ovarian carcinoma (HGSOC), the CDK2 signaling pathway is often dysregulated, leading to uncontrolled cell proliferation.[2] OVCAR8 is a human ovarian carcinoma cell line widely used in cancer research as it exhibits characteristics of HGSOC.[3]

CDK2 degrader 5 is a heterobifunctional molecule designed to induce the degradation of CDK2 protein through the ubiquitin-proteasome system. This approach offers a potential therapeutic advantage over traditional small-molecule inhibitors by eliminating the target protein entirely. These notes provide data on a similar CDK2/5 dual degrader, TMX-2172, in OVCAR8 cells and detailed protocols for key experiments to assess the efficacy and mechanism of action of such degraders.

Data Presentation

The following tables summarize the quantitative data on the effects of the CDK2/5 degrader TMX-2172 in OVCAR8 cells, providing a reference for expected outcomes with **CDK2 degrader 5**.

Table 1: Growth Rate Inhibition of OVCAR8 Cells[4]

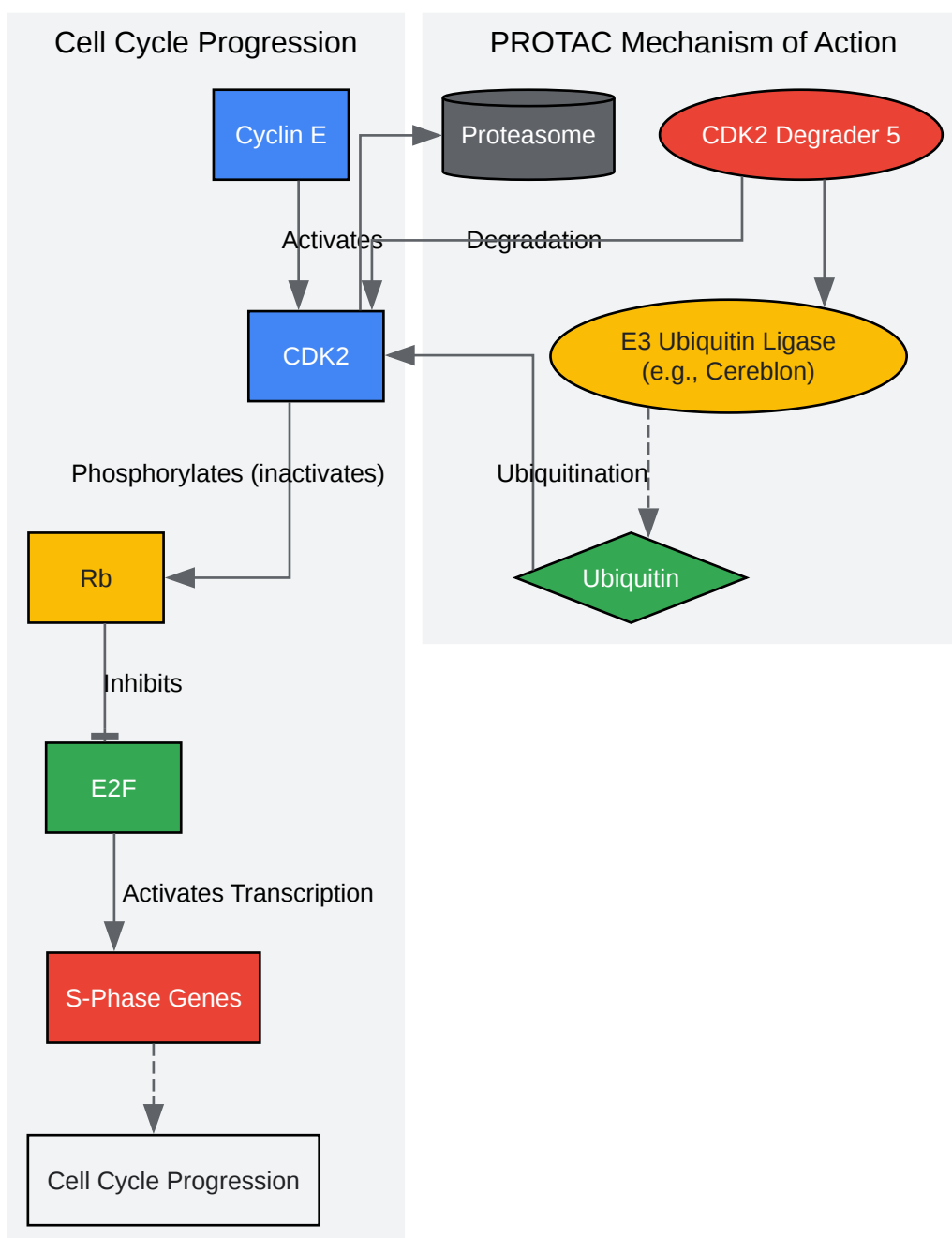
Compound	GR50 (nM)
TMX-2172 (CDK2/5 Degradator)	25
ZXH-7035 (Non-degrading control)	212.5

GR50: The concentration of the compound that causes a 50% reduction in the growth rate.

Table 2: Protein Degradation in OVCAR8 Cells after 6-hour Treatment with 250 nM TMX-2172[5][6]

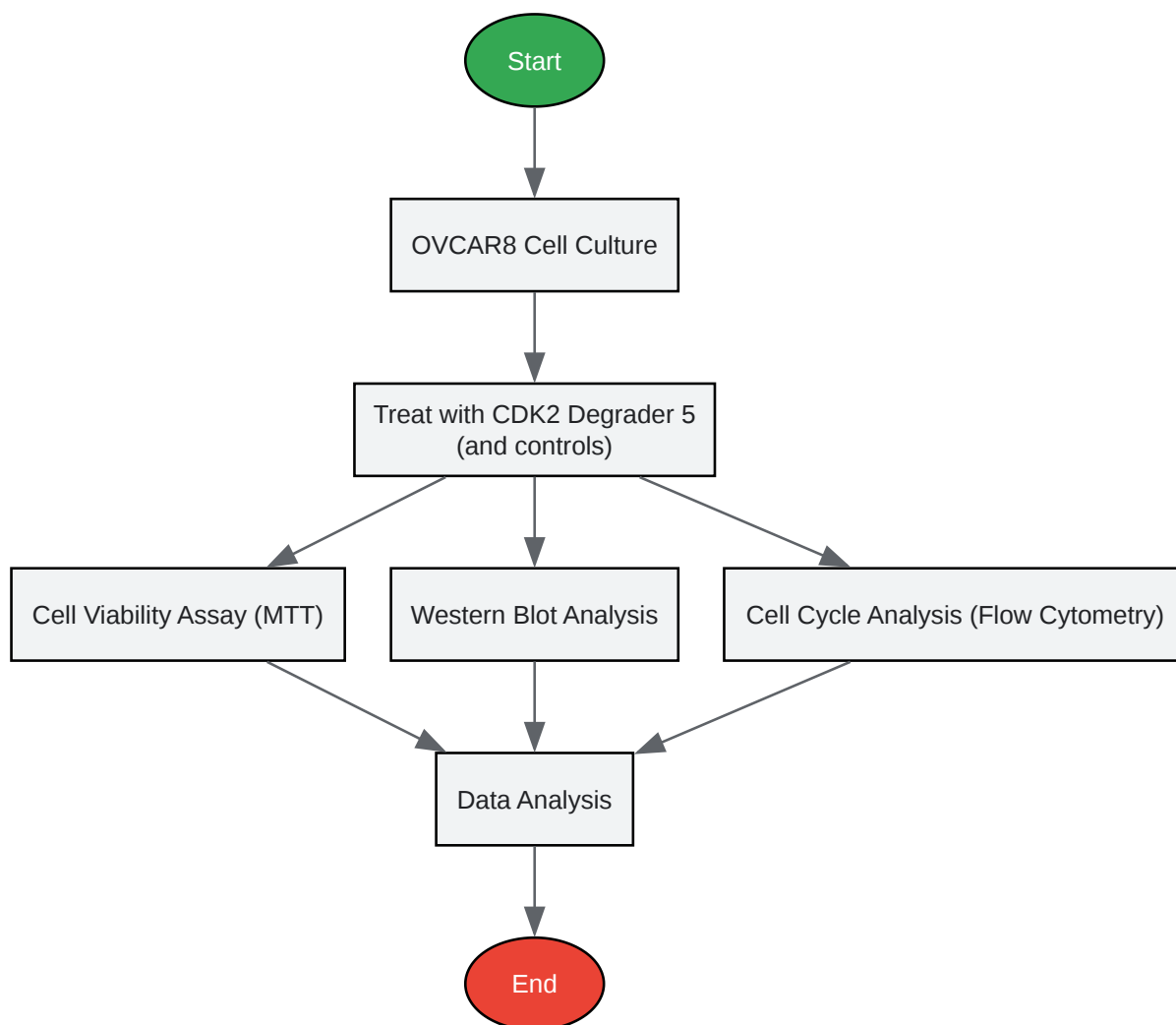
Protein	Degradation (%)
CDK2	>90%
CDK5	>80%
Aurora A	~60%
RSK1 (RPS6KA1)	~30%
JNK2 (MAPK9)	~20%
STK33	~15%

Mandatory Visualizations



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Caption: CDK2 signaling pathway and the mechanism of action of a PROTAC-based CDK2 degrader.



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References

- 1. Cyclin-dependent kinase 2 is an ideal target for ovary tumors with elevated cyclin E1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK2 reduces EZH2 phosphorylation and reactivates ER α expression in high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OVCAR-8 Cells [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of CDK2 and CDK5 Dual Degradar TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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